4-(trans-4-Vinylcyclohexyl)benzonitrile

Vue d'ensemble

Description

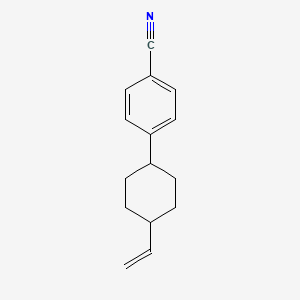

4-(trans-4-Vinylcyclohexyl)benzonitrile is an organic compound with the molecular formula C15H17N It is characterized by a vinyl group attached to a cyclohexyl ring, which is further connected to a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Vinylcyclohexyl)benzonitrile typically involves the following steps:

Preparation of 4-Vinylcyclohexene: This can be achieved through the catalytic hydrogenation of 4-vinylcyclohexene.

Nitrile Formation: The nitrile group is introduced by reacting the 4-vinylcyclohexene with a suitable nitrile source, such as benzonitrile, under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the vinyl and nitrile groups.

Analyse Des Réactions Chimiques

Types of Reactions

4-(trans-4-Vinylcyclohexyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Liquid Crystal Displays (LCDs)

4-(trans-4-Vinylcyclohexyl)benzonitrile exhibits mesogenic properties , allowing it to exist in a liquid crystal phase where molecules are partially ordered. This characteristic is crucial for the operation of LCDs, which rely on the anisotropic properties of liquid crystals to manipulate light effectively. The compound's ability to transition between different phases makes it suitable for various LCD technologies, enhancing display performance and color reproduction .

Material Science

The compound serves as a building block in the synthesis of complex organic molecules and polymers. Its vinyl group can participate in polymerization reactions, leading to the development of advanced materials with tailored properties for specific applications . Additionally, it has been explored for use in photonic devices due to its interaction with light and potential for birefringence .

Biological Research

While research into the biological activity of this compound is still limited, preliminary studies suggest potential interactions with biological macromolecules. The cyano group may influence its reactivity and interactions within biological systems, warranting further investigation into its safety profile and possible therapeutic applications .

Case Study 1: Imaging Liquid Crystals

A study utilizing scanning tunneling microscopy (STM) provided insights into the molecular order of this compound when arranged on a graphite surface. The results indicated an increase in order compared to its bulk phase, confirming its potential for high-resolution imaging in liquid crystal applications .

Case Study 2: Polymer Liquid Crystal Solutions

Research conducted at MIT explored the solubility of conjugated polymers in liquid crystal phases containing this compound. The findings highlighted the compound's role in enhancing the solubility of polymers within liquid crystal matrices, which is essential for developing electronic materials with improved performance characteristics .

Mécanisme D'action

The mechanism of action of 4-(trans-4-Vinylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The vinyl group can participate in polymerization reactions, while the nitrile group can form hydrogen bonds with biological targets, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(trans-4-Vinylcyclohexyl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

4-(trans-4-Vinylcyclohexyl)aniline: Contains an amino group instead of a nitrile group.

Activité Biologique

4-(trans-4-Vinylcyclohexyl)benzonitrile, a compound belonging to the class of liquid crystals, has garnered attention for its unique properties and potential applications in various fields, including optoelectronics and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 255.41 g/mol. The compound features a vinylcyclohexyl group attached to a benzonitrile moiety, contributing to its liquid crystalline behavior.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.41 g/mol |

| Melting Point | 30 °C |

| Flash Point | 113 °C |

Biological Activity

Research into the biological activity of this compound has primarily focused on its interactions within biological systems, particularly in relation to cell signaling and membrane dynamics.

Case Studies

- Cell Membrane Interaction : Studies have demonstrated that this compound can influence the fluidity and organization of lipid membranes. This property is crucial for cellular processes such as signaling and transport .

- Optical Properties in Biological Systems : The compound has been utilized in imaging techniques due to its liquid crystalline properties, which enhance contrast in biological imaging applications .

- Toxicological Studies : Toxicological assessments indicate that while the compound exhibits low acute toxicity, prolonged exposure may lead to cellular stress responses. Detailed studies are required to elucidate these effects further .

The biological mechanisms through which this compound exerts its effects include:

- Modulation of Lipid Rafts : The compound interacts with lipid rafts within cell membranes, potentially altering signaling pathways related to growth and apoptosis.

- Influence on Protein Dynamics : It has been shown to affect the conformation and dynamics of membrane proteins, impacting their functionality .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro experiments have revealed that this compound can enhance the permeability of certain cell lines, suggesting potential applications in drug delivery systems .

- In Vivo Studies : Preliminary in vivo studies indicate that the compound may have anti-inflammatory properties, although further research is necessary to confirm these effects and understand the underlying mechanisms .

Propriétés

IUPAC Name |

4-(4-ethenylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h2,5-6,9-10,12,14H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXJAWXZLWDDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595836 | |

| Record name | 4-(4-Ethenylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96184-42-8 | |

| Record name | 4-(4-Ethenylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Vinylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.